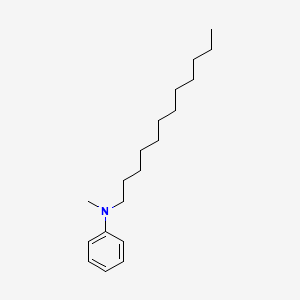

N-Dodecyl-N-methylaniline

Description

N-Dodecyl-N-methylaniline (CAS 30189-91-4), with the molecular formula C₁₉H₃₃N and molecular weight 275.47 g/mol, is a tertiary amine featuring a phenyl group, a dodecyl chain, and a methyl group attached to the nitrogen atom . It is structurally characterized by a long hydrophobic dodecyl chain and an aromatic ring, which confer unique solubility and interfacial properties. This compound is used in specialized applications such as surfactants, phase-transfer catalysts, and polymer additives due to its amphiphilic nature . Synonyms include N-Methyl-N-phenyldodecylamine and NSC 408962 .

Properties

CAS No. |

30189-91-4 |

|---|---|

Molecular Formula |

C19H33N |

Molecular Weight |

275.5 g/mol |

IUPAC Name |

N-dodecyl-N-methylaniline |

InChI |

InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-10-11-15-18-20(2)19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3 |

InChI Key |

GOJIVVWJAXAPGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N-methylaniline can be synthesized through the N-methylation of secondary amines under solvent-free ball milling conditions . This method involves the use of a vibrational ball mill, where formalin acts as the methylating agent and sodium triacetoxyborohydride as the reducing agent. The reaction is carried out at a frequency of 30 Hz for 20 minutes, yielding high amounts of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The mobile phase in this method contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N-methylbenzoquinone, while reduction could produce this compound derivatives with altered alkyl chains .

Scientific Research Applications

N-Dodecyl-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Dodecyl-N-methylaniline involves its interaction with molecular targets such as cell membranes and proteins . The long dodecyl chain allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between N-Dodecyl-N-methylaniline and structurally related amines:

Key Research Findings

Hydrophobicity and Solubility: The dodecyl chain in this compound enhances hydrophobicity compared to N,N-Dimethylaniline (C₈H₁₁N), making it more soluble in nonpolar solvents and suitable for emulsification . Dimethyl Lauryl Amine (C₁₄H₃₁N), lacking an aromatic ring, exhibits higher volatility and is used in polymer formulations requiring lower molecular weight amines .

Steric Effects and Reactivity :

- The methyl group on this compound reduces nucleophilicity compared to N-Dodecylaniline (which has a reactive N–H bond). This steric hindrance limits its use in reactions requiring amine proton participation, such as Schiff base formation .

- N,N-Dimethylaniline , with two methyl groups, is highly electron-donating, facilitating its use in electrophilic aromatic substitution reactions (e.g., dye synthesis) .

Toxicity and Safety: Dimethyl Lauryl Amine (UN2735) is classified as corrosive, requiring stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.